Anhydrolutein III

Carotenoid Chemistry Synthetic Yield Isomer Separation

Researchers requiring anhydrolutein III for (3R)-β-cryptoxanthin synthesis or lutein metabolic fate studies face a critical challenge: generic lutein or other anhydrolutein isomers cannot substitute due to distinct metabolic stability and synthetic specificity. Anhydrolutein III (CAS 752-29-4) addresses this need as the essential precursor to (3R)-β-cryptoxanthin and a unique probe absent from human circulation. • Exclusive Precursor: Enables synthesis of (3R)-β-cryptoxanthin via patented acid-catalyzed dehydration routes. • Metabolic Probe: Undetectable in human plasma, providing a critical tool to study differential absorption and biotransformation. • Reliable Supply: Available from BenchChem with documented purity and global shipping.

Molecular Formula C40H54O
Molecular Weight 550.9 g/mol
CAS No. 752-29-4
Cat. No. B1148411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydrolutein III
CAS752-29-4
Synonyms(3R)‐3’,4’‐Didehydro‐β,β‐caroten‐3‐ol
Molecular FormulaC40H54O
Molecular Weight550.9 g/mol
Structural Identifiers
InChIInChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-26,36,41H,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1
InChIKeyBMQNSHDVIYZULR-FKKUPVFPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anhydrolutein III Structural Identity and Origin


Anhydrolutein III (systematic name (3R)-3′,4′-didehydro-β,β-caroten-3-ol) is a carotenoid dehydration product derived from lutein. It is characterized by a C40H54O molecular formula and a molecular weight of 550.86 g/mol [1]. This compound is generated synthetically via acid-catalyzed dehydration of lutein, yielding a mixture of anhydrolutein isomers, with anhydrolutein III constituting approximately 19% of the product under standard conditions [2].

Anhydrolutein III: Why Substitution Fails


Anhydrolutein III cannot be generically substituted with lutein or its other dehydration products due to its distinct metabolic fate and synthetic utility. Unlike anhydrolutein I and II, which are detectable in human plasma, anhydrolutein III is absent in human circulation, indicating differential absorption, stability, or conversion [1]. Furthermore, in synthetic chemistry, anhydrolutein III serves as the specific precursor to (3R)-β-cryptoxanthin, a role not shared by other anhydroluteins [2]. This unique combination of differential in vivo occurrence and targeted synthetic application makes anhydrolutein III a non-interchangeable entity for research and industrial processes.

Anhydrolutein III Differentiation Evidence


Isomer Yield in Lutein Dehydration

In the partial synthesis of anhydroluteins via acid-catalyzed dehydration of lutein, anhydrolutein III is produced in a specific, quantifiable yield relative to its isomers. This yield profile is a critical differentiator when designing synthetic or purification strategies [1].

Carotenoid Chemistry Synthetic Yield Isomer Separation

Human Plasma Detectability Profile

Human plasma analysis reveals a stark contrast in the systemic presence of anhydrolutein isomers. While anhydrolutein I and II are detected, anhydrolutein III is not [1]. This indicates a fundamental difference in its absorption, metabolic conversion, or clearance relative to its structural analogs.

Pharmacokinetics Bioavailability Carotenoid Metabolism

Exclusive Precursor to β-Cryptoxanthin

In the synthesis of (3R)-β-cryptoxanthin, anhydrolutein III is the exclusive precursor among the anhydroluteins. This unique reactivity is leveraged in patented processes to achieve high yields of the target cryptoxanthin [1].

Synthetic Chemistry Precursor Carotenoid Synthesis

In Vivo Anti-inflammatory Activity

A study comparing the activity of lutein-derived fragments, including anhydrolutein, to lutein in a rat model of LPS-induced inflammation demonstrated that the fragment mixture exhibited significantly higher anti-inflammatory efficacy. While this study does not isolate anhydrolutein III's specific contribution, it provides class-level evidence that lutein dehydration products can be more potent than the parent molecule [1].

Antioxidant Anti-inflammatory In Vivo Model

Cis-Anhydrolutein and Prostate Cancer Risk

A nested case-control study examining plasma carotenoid levels and prostate cancer risk found that cis-anhydrolutein was inversely associated with risk, while trans-lutein showed a positive association . This highlights the importance of considering specific anhydrolutein isomers and their configurations, as they may exert distinct biological effects.

Cancer Epidemiology Prostate Cancer Carotenoid Isomers

Anhydrolutein III Key Application Scenarios


(3R)-β-Cryptoxanthin Synthesis

Given its exclusive role as the precursor to (3R)-β-cryptoxanthin, anhydrolutein III is essential for any synthetic route aiming to produce this cryptoxanthin isomer. The patented process that yields a mixture 'rich in anhydrolutein III' with minimal Z-isomer formation provides a scalable, industrially relevant method for its use [3]. This application is directly supported by the evidence in Section 3, Evidence Item 3.

Carotenoid Metabolism and Bioavailability

The differential detection of anhydrolutein isomers in human plasma—with anhydrolutein I and II present, but anhydrolutein III absent—makes anhydrolutein III a valuable tool for studying the metabolic fate of lutein. Researchers can use this compound as a standard or probe to understand why it is not found in circulation, potentially revealing key insights into intestinal absorption, hepatic processing, or further biotransformation pathways [3]. This scenario is derived from the evidence presented in Section 3, Evidence Item 2.

Isomer-Specific Bioactivity in Cancer and Inflammation

The class-level evidence that lutein-derived fragments (including anhydrolutein) exhibit enhanced antioxidant/anti-inflammatory activity compared to lutein [3], combined with the epidemiological finding that cis-anhydrolutein is inversely associated with prostate cancer risk , positions anhydrolutein III as a compound of interest for in vitro and in vivo studies. Its procurement enables research into whether the specific 3′,4′-dehydration structure confers unique protective properties, distinct from the parent lutein or other anhydrolutein isomers.

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